4-Nitrobenzoate trifluoro methanol
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Overview
Description
4-Nitrobenzoate trifluoro methanol is an organic compound with the molecular formula C8H4F3NO4 and a molecular weight of 235.12 g/mol It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further esterified with trifluoro methanol
Preparation Methods
The synthesis of 4-Nitrobenzoate trifluoro methanol typically involves the esterification of 4-nitrobenzoic acid with trifluoro methanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or trifluoroacetic acid . The reaction conditions include maintaining a specific pH and temperature to ensure high conversion and selectivity. Industrial production methods may involve continuous flow systems to optimize reaction time and productivity .
Chemical Reactions Analysis
4-Nitrobenzoate trifluoro methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The trifluoro methanol ester can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines
Scientific Research Applications
4-Nitrobenzoate trifluoro methanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrobenzoate trifluoro methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
4-Nitrobenzoate trifluoro methanol can be compared with other nitrobenzoate derivatives such as:
- 4-Nitrobenzoyl chloride
- Methyl 4-nitrobenzoate
- 2-Nitrobenzoate These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to the presence of the trifluoro methanol ester, which imparts distinct chemical properties and potential applications .
Properties
Molecular Formula |
C8H4F3NO4 |
---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
trifluoromethyl 4-nitrobenzoate |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)16-7(13)5-1-3-6(4-2-5)12(14)15/h1-4H |
InChI Key |
ADEMVRQYCYFNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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